杜巴胺

描述

WAY-217614-A is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.

科学研究应用

WAY-217614-A 具有广泛的科学研究应用,包括:

化学: 它用作有机合成的试剂,以及研究反应机理的模型化合物。

生物学: 研究 WAY-217614-A 与生物分子的相互作用及其对细胞过程的潜在影响。

医学: 研究该化合物在治疗方面的潜在应用,包括它对特定分子靶标和途径的影响。

工业: WAY-217614-A 用于开发新材料,并作为合成其他有价值化合物的先驱。

作用机制

WAY-217614-A 的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。这些相互作用可以调节各种生化途径,导致观察到的化合物的作用。 例如,WAY-217614-A 可能与特定受体结合,改变其活性并触发下游信号级联,导致生理变化 .

准备方法

合成路线和反应条件

WAY-217614-A 的合成涉及多个步骤,通常从中间体的制备开始。反应条件通常包括使用特定的溶剂、催化剂和温度控制,以确保所需的化学转化。 例如,一种常见的合成路线可能涉及使用二氯甲烷和甲醇作为溶剂,并使用羟丙基甲基纤维素和普朗尼克 F-127 作为添加剂 .

工业生产方法

WAY-217614-A 的工业生产需要扩大实验室合成方法的规模,同时保持化合物的纯度和产量。这通常涉及使用大型反应器、精确控制反应参数以及高效的纯化技术来分离最终产物。

化学反应分析

反应类型

WAY-217614-A 会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

常用试剂和条件

WAY-217614-A 反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和用于取代反应的各种亲核试剂。反应条件根据所需的转化而异,但通常涉及控制温度、特定溶剂和催化剂以促进反应。

主要产物

WAY-217614-A 反应形成的主要产物取决于反应类型和所用试剂。例如,氧化反应可能产生含氧衍生物,而还原反应可能产生氢化化合物。取代反应可以产生各种官能化衍生物。

属性

IUPAC Name |

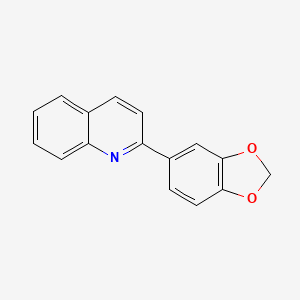

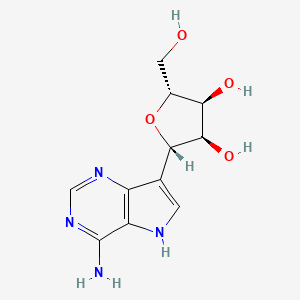

2-(1,3-benzodioxol-5-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHLFUQPZRTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326933 | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6808-65-7 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6808-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dubamine?

A1: Dubamine is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.

Q2: How is Dubamine synthesized?

A2: Several synthetic routes for Dubamine have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of Dubamine and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize Dubamine. []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of Dubamine?

A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of Dubamine. Studies exploring the synthesis and cytotoxicity of Dubamine derivatives highlight the influence of substituent groups on its potency. [, ]

Q4: What analytical techniques are used to characterize and quantify Dubamine?

A5: Mass spectrometry has been employed to elucidate the structure of Dubamine. [] Other common techniques for alkaloid analysis likely used in Dubamine research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []

Q5: What is known about the stability of Dubamine?

A5: Although the provided research doesn't delve into the specific stability profile of Dubamine, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine Dubamine's stability under various conditions.

Q6: Is there any information on the environmental impact of Dubamine?

A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of Dubamine. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.

Q7: Has Dubamine been used in any practical applications?

A9: While the provided research primarily focuses on the synthesis and characterization of Dubamine and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that Dubamine might hold similar potential, warranting further investigation.

Q8: What is the historical context of Dubamine research?

A10: The study of Dubamine is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including Dubamine. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate](/img/structure/B1209051.png)

![1-Azabicyclo[2.2.2]octan-2-one](/img/structure/B1209070.png)